

# Synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone

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## Compound of Interest

Compound Name: *Benzotriazol-1-yl-(2-iodophenyl)methanone*

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An In-Depth Technical Guide to the Synthesis of **Benzotriazol-1-yl-(2-iodophenyl)methanone**

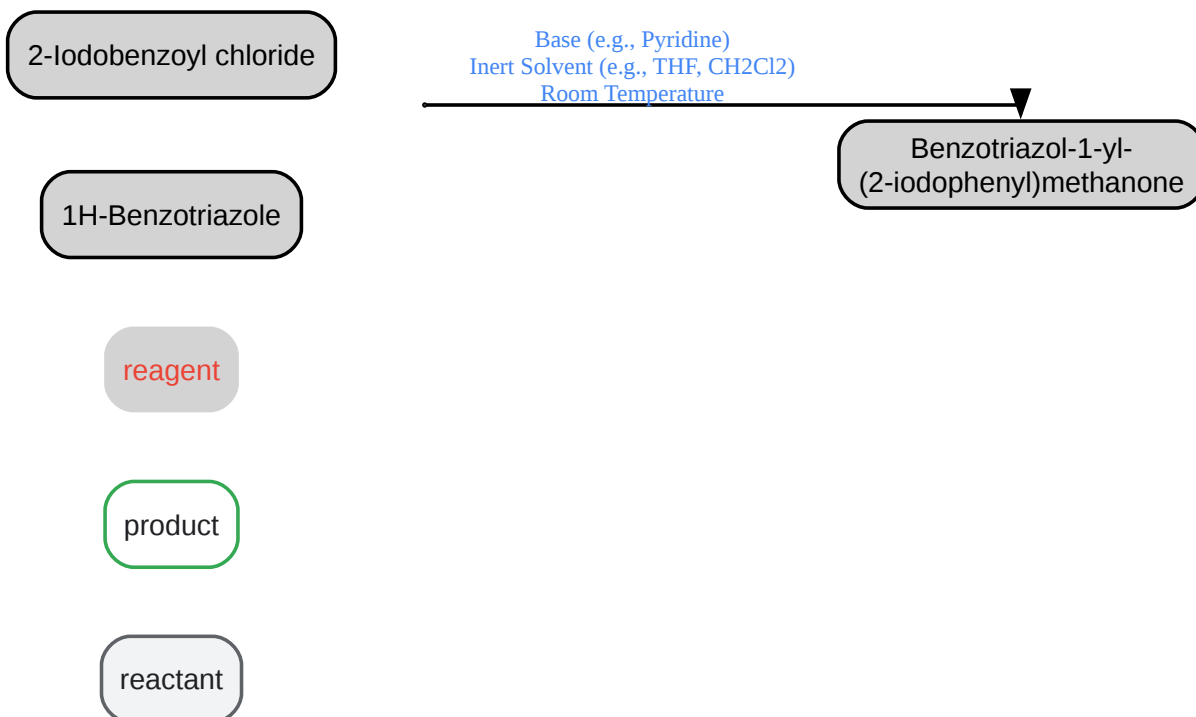
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of **Benzotriazol-1-yl-(2-iodophenyl)methanone**, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of a specific, published protocol for this exact molecule, this guide outlines a robust synthetic strategy based on well-established acylation reactions of benzotriazole.

## Core Synthesis Strategy

The most direct and widely recognized method for the preparation of N-acylbenzotriazoles is the reaction of a corresponding acyl chloride with 1H-benzotriazole. This reaction proceeds via a nucleophilic acyl substitution, where the nitrogen of the benzotriazole ring attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired product and hydrochloric acid as a byproduct. A base is typically added to neutralize the HCl and drive the reaction to completion.

A plausible synthetic route for **Benzotriazol-1-yl-(2-iodophenyl)methanone** involves the reaction between 2-iodobenzoyl chloride and 1H-benzotriazole.



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**Figure 1:** Proposed synthesis of **Benzotriazol-1-yl-(2-iodophenyl)methanone**.

## Data Presentation

While specific experimental data for the synthesis of **Benzotriazol-1-yl-(2-iodophenyl)methanone** is not readily available in the cited literature, the properties of the starting materials are well-documented.

Table 1: Properties of Starting Materials

Compound	Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Boiling Point (°C)
2-Iodobenzoyl chloride	C <sub>7</sub> H <sub>4</sub> ClIO	266.46[1]	27-31	105-106 (at 1 mmHg)
1H-Benzotriazole	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub>	119.12	98-100	201-204 (at 15 mmHg)

## Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of **Benzotriazol-1-yl-(2-iodophenyl)methanone** based on standard procedures for N-acylation of benzotriazole.

### Synthesis of 1H-Benzotriazole (if not commercially available)

A common method for the synthesis of 1H-benzotriazole is the diazotization of o-phenylenediamine.<sup>[2]</sup>

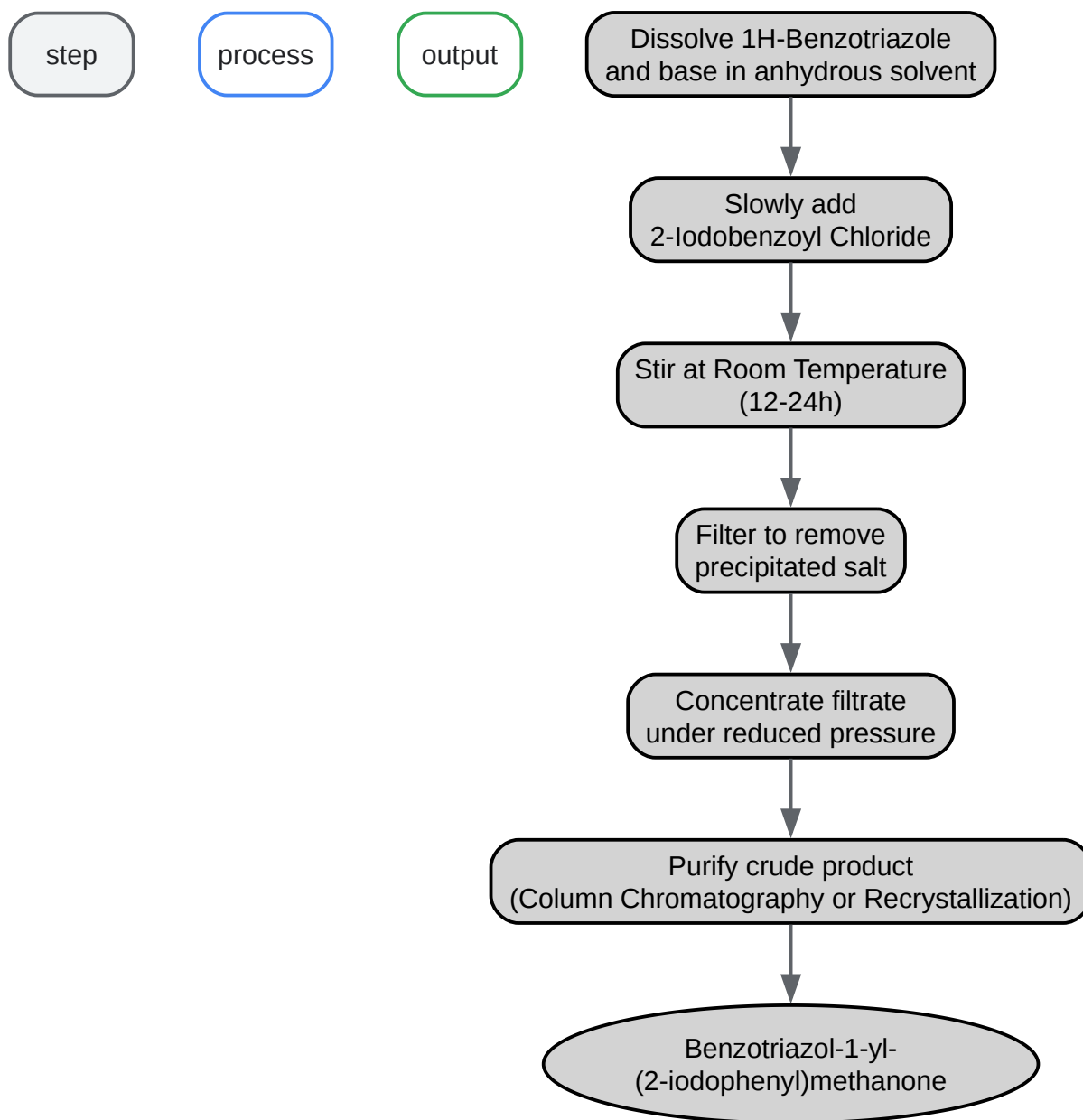
- Materials: o-phenylenediamine, glacial acetic acid, sodium nitrite, water.
- Procedure:
  - Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.
  - Cool the solution to 15°C in an ice bath.
  - Slowly add an aqueous solution of sodium nitrite while stirring. An exothermic reaction will occur.
  - Allow the reaction mixture to cool, which will result in the precipitation of crude benzotriazole.
  - Collect the crude product by filtration and wash with cold water.
  - Recrystallize the crude product from hot water to obtain purified 1H-benzotriazole.

### Synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone

This proposed method is analogous to the synthesis of similar N-acylbenzotriazoles.<sup>[3][4]</sup>

- Materials: 1H-benzotriazole, 2-iodobenzoyl chloride, anhydrous pyridine (or triethylamine), anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole in an anhydrous solvent (e.g., THF or DCM).
- Add an equimolar amount of a base (e.g., pyridine or triethylamine) to the solution and stir.
- Slowly add a solution of 2-iodobenzoyl chloride in the same anhydrous solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for a period of 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the precipitated salt (pyridinium or triethylammonium chloride) is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).



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**Figure 2:** General experimental workflow for the synthesis.

## Expected Characterization

While specific spectroscopic data for the title compound is not available, the following are the expected analytical characterization techniques and general observations:

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show multiplets in the aromatic region corresponding to the protons of the benzotriazole and the 2-iodophenyl rings.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbon, as well as the carbons of the two aromatic ring systems.
- IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected, typically in the range of 1700-1750 cm<sup>-1</sup>.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C<sub>13</sub>H<sub>8</sub>IN<sub>3</sub>O, MW: 349.13 g/mol ).

## Safety Considerations

- Acyl chlorides, such as 2-iodobenzoyl chloride, are corrosive and react with moisture. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.<sup>[1]</sup>
- Organic solvents like THF and DCM are flammable and should be handled with care.
- Pyridine and triethylamine are flammable and have strong odors. Use them in a well-ventilated area or a fume hood.

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## References

1. 2-Iodobenzoyl chloride | C<sub>7</sub>H<sub>4</sub>ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
3. researchgate.net [researchgate.net]
4. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

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